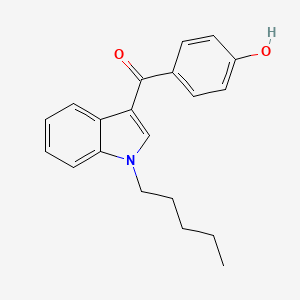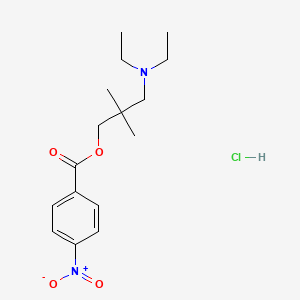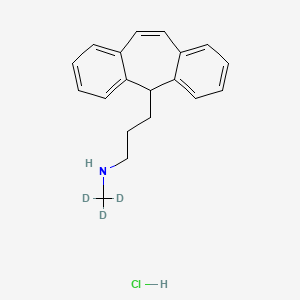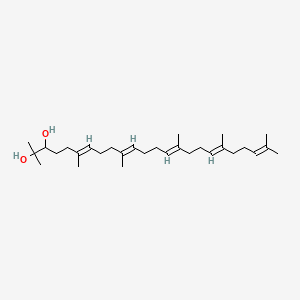
十六烷基三甲基溴化铵-d9
描述
Hexadecyltrimethylammonium Bromide, also known as cetyltrimethylammonium bromide (CTAB), is a cationic surfactant . It is used for synthesis and plays a key role in precipitating nucleic acids . It is also used as a shaping material and reducing agent for nanoparticle generation .
Synthesis Analysis
Hexadecyltrimethylammonium Bromide can be used to isolate plant high molecular weight DNA as well as plant DNA for use in polymerase chain reaction (PCR) analysis . It plays a key role in precipitating nucleic acids .Molecular Structure Analysis
The chemical formula of Hexadecyltrimethylammonium Bromide is C₁₆H₃₃N (CH₃)₃Br . Its molecular weight is 364.45 g/mol .Chemical Reactions Analysis
Hexadecyltrimethylammonium Bromide plays a key role in the emulsification of styrene using hexadecyltrimethylammonium bromide-cetyl alcohol mixtures . It is also used in the spectrophotometric, spectrofluorimetric, and potentiometric analyses of cetyltrimethylammonium bromide (CTAB) cationic detergent .Physical And Chemical Properties Analysis
Hexadecyltrimethylammonium Bromide has a melting point of 248-251 °C . It is soluble in water at 36.4 g/L at 20 °C . It has a pH value of 5.0-7 at 25 °C, 36.4 g/L .科学研究应用
纳米粒子合成
十六烷基三甲基溴化铵 (CTAB): 通常用作纳米粒子合成中的表面活性剂。 它有助于通过形成胶束来控制粒径和形状,胶束在合成过程中充当模板或稳定剂 .
光谱表征
CTAB 用于光谱技术来表征合成化合物。 它可以帮助提高某些材料在溶剂中的溶解度,这对准确的光谱分析至关重要 .
吸附性能
用 CTAB 处理的改性蒙脱石因其对霉菌毒素的吸附性能而受到研究。 该应用在环境科学和食品安全方面意义重大,因为它与去除有害物质有关 .
液晶取向
CTAB 已被评估用于其诱导液晶分子垂直取向的能力。 这在显示技术领域尤其重要,因为在显示技术领域,需要对液晶取向进行精确控制 .
作用机制
Target of Action
Hexadecyltrimethylammonium Bromide-d9, also known as cetyltrimethylammonium bromide (CTAB), is a cationic surfactant . Its primary targets are biological membranes, particularly those of bacteria . It interacts with the negatively charged bacterial cell membranes, disrupting their structure and function .
Mode of Action
CTAB interacts with its targets by adsorbing onto the bacterial cell membrane due to its positive charge . This interaction disrupts the membrane structure, leading to increased permeability and eventual cell death . In addition, CTAB is used in molecular biology for the extraction of DNA . It forms a complex with nucleic acids, allowing for their precipitation and subsequent extraction .
Biochemical Pathways
The primary biochemical pathway affected by CTAB is the integrity of the bacterial cell membrane . By disrupting the membrane structure, CTAB interferes with essential processes such as nutrient uptake and waste removal, leading to cell death . In the context of DNA extraction, CTAB aids in the precipitation of nucleic acids, facilitating their isolation from other cellular components .
Pharmacokinetics
As a surfactant, it is known to have good water solubility . Its bioavailability would depend on the route of administration and the specific formulation used.
Result of Action
The primary result of CTAB’s action is the death of bacterial cells due to membrane disruption . In DNA extraction procedures, the action of CTAB results in the successful isolation of nucleic acids .
Action Environment
The action of CTAB can be influenced by environmental factors such as pH and temperature . It is stable in both acidic and alkaline solutions and exhibits good heat resistance . Its activity can be neutralized by anionic substances, such as soaps and anionic detergents .
安全和危害
Hexadecyltrimethylammonium Bromide is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects .
Relevant Papers The relevant papers analyzed for this response include those found in the search results . These papers cover various aspects of Hexadecyltrimethylammonium Bromide, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential future directions.
生化分析
Biochemical Properties
Hexadecyltrimethylammonium Bromide-d9 plays a significant role in biochemical reactions. It is known to interact with various biomolecules, including enzymes and proteins . The nature of these interactions is primarily due to its surfactant properties, which allow it to interact with both polar and non-polar molecules.
Cellular Effects
The effects of Hexadecyltrimethylammonium Bromide-d9 on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Hexadecyltrimethylammonium Bromide-d9 involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hexadecyltrimethylammonium Bromide-d9 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Hexadecyltrimethylammonium Bromide-d9 can vary with different dosages in animal models
Transport and Distribution
Hexadecyltrimethylammonium Bromide-d9 can be transported and distributed within cells and tissues . Detailed information about its interaction with transporters or binding proteins, and effects on its localization or accumulation is not currently available.
属性
IUPAC Name |
hexadecyl-tris(trideuteriomethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-WWMMTMLWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Ethylsulfanyl-4-[[4-(5-fluoropyridin-2-yl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B568784.png)

![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)






![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)



![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)
